Regioisomeric Identity: 4-(2,5-Difluorophenyl) vs. 5-(2,5-Difluorophenyl) Substitution Confers Distinct Chemical Entity Status
The compound is specifically the 4-(2,5-difluorophenyl) regioisomer, not the 5-(2,5-difluorophenyl) tautomer. Under ambient conditions, 4-aryl and 5-aryl imidazoles exist as tautomeric mixtures in protic solvents; however, when the imidazole N1 and N3 positions are differentiated (e.g., by N-benzyl protection in KSP inhibitor synthesis), the 4- vs. 5-substitution pattern becomes structurally locked and non-interconvertible [1]. Suppliers list 1H-Imidazole-2-methanamine, 4-phenyl- and 5-phenyl- as separate catalog items, confirming that the regioisomeric position is a commercially recognized differentiating attribute . For the 2,5-difluorophenyl variant, the 4-substituted regioisomer (CAS 1156712-44-5) is the form that maps onto the core of N-benzyl-protected KSP inhibitor intermediates such as (R)-4-(1-benzyl-4-(2,5-difluorophenyl)-1H-imidazol-2-yl)-... found in Eg5-IN-2 (Eg5 IC₅₀ < 0.5 nM) .
| Evidence Dimension | Regioisomeric substitution position on the imidazole ring |
|---|---|
| Target Compound Data | 4-(2,5-Difluorophenyl)-1H-imidazol-2-yl)methanamine (CAS 1156712-44-5); aryl group at imidazole C4 position. SMILES: NCc1ncc(-c2cc(F)ccc2F)[nH]1 |
| Comparator Or Baseline | 5-(2,5-Difluorophenyl)-1H-imidazol-2-yl)methanamine (same CAS 1156712-44-5 due to tautomerism in unprotected form, but distinct when N-substituted); 5-(2,4-difluorophenyl) regioisomer (CAS 1156709-64-6); 5-(2,6-difluorophenyl) regioisomer |
| Quantified Difference | Structurally locked differentiation when N1-benzylated: the 4-aryl regioisomer yields 1-benzyl-4-(2,5-difluorophenyl)-1H-imidazole intermediates, while the 5-aryl regioisomer yields 1-benzyl-5-(2,5-difluorophenyl)-1H-imidazole—two non-identical synthetic intermediates |
| Conditions | Differentiation is conditional upon N1-substitution (e.g., benzylation); under unprotected, protic conditions, 4- and 5-aryl imidazoles interconvert via tautomerism |
Why This Matters
For multi-step synthesis programs targeting KSP inhibitors or related N-substituted imidazole scaffolds, the regioisomeric identity of the starting building block directly determines the regioisomeric identity of the final product, making regioisomer verification an essential procurement specification.
- [1] US7626040B2. Substituted imidazole compounds as KSP inhibitors. Describes N-benzyl-4-(2,5-difluorophenyl)-1H-imidazol-2-yl intermediates. View Source
